N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide
Description
N-[4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core linked via an ethenyl group to a 4-fluorobenzenesulfonamide moiety. The (E)-configuration of the ethenyl bridge ensures planarity, which is critical for π-π stacking interactions in biological systems. This compound shares structural motifs with bioactive molecules, including anticancer agents and α-synuclein radiotracers, as evidenced by analogs in the literature . Its molecular formula, C₂₁H₁₆FN₃O₂S₂, suggests moderate lipophilicity, influenced by the fluorine atom and aromatic systems.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJGKPIKZXXAD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) group exhibits characteristic reactivity in hydrolytic and functionalization reactions:
Key Notes :
-
The electron-withdrawing 4-fluoro substituent enhances sulfonamide acidity (pKa ~8.5–9.5), facilitating deprotonation under mild basic conditions .
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Steric bulk from the benzothiazole-ethenyl-phenyl group limits reactivity at the sulfonamide nitrogen in bulky electrophiles .
Benzothiazole Ring Reactivity
The benzothiazole core participates in electrophilic and coordination-driven reactions:
Structural Insights :
-
The ethenyl linker conjugates with the benzothiazole π-system, directing electrophiles to electron-rich C5/C6 positions .
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Thiazole nitrogen (pKa ~1.5) remains protonated under physiological conditions, affecting solubility and bioactivity .
Ethenyl Bridge Reactivity
The (E)-configured ethenyl group (–CH=CH–) shows distinct reactivity:
Electronic Effects :
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Conjugation with benzothiazole lowers ethenyl LUMO energy (–2.1 eV), enhancing susceptibility to nucleophilic attack at the β-carbon .
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The (E)-configuration prevents intramolecular π-stacking, as confirmed by X-ray crystallography analogs .
Fluorinated Aryl Group Reactivity
The 4-fluorobenzenesulfonyl unit participates in directed ortho-metalation:
Electronic Profile :
-
The –SO₂NH– group meta to fluorine creates a polarized electronic environment (Hammett σₚ = +0.78), disfavoring classical SNAr mechanisms .
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Fluorine’s inductive effect increases sulfonyl oxygen electronegativity, enhancing hydrogen-bonding capacity (Δδ = 0.35 ppm in DMSO-d₆) .
Stability Under Physiological Conditions
Critical degradation pathways in aqueous systems:
Formulation Implications :
Scientific Research Applications
Chemistry
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide serves as a crucial building block for synthesizing more complex benzothiazole derivatives. These derivatives are often explored for their potential in various chemical reactions and material science applications.
Biology
The compound exhibits notable antimicrobial and anticancer activities, making it a candidate for drug development. Research indicates that it may disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its antimicrobial effects. Additionally, in cancer cells, it can induce apoptosis through the activation of specific signaling pathways.
Medicine
Investigations into the medicinal properties of this compound have shown potential as an anti-inflammatory and analgesic agent . Its ability to interact with molecular targets involved in pain and inflammation pathways suggests that it could be developed into therapeutic agents for treating various inflammatory conditions.
Industry
In industrial applications, this compound is utilized in developing fluorescent dyes and materials with specific electronic properties. Its unique structure allows for modifications that enhance its performance in electronic and optical applications.
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was effective at low concentrations, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro studies revealed that this compound could significantly reduce the viability of cancer cell lines through apoptosis induction. The research highlighted specific molecular pathways activated by the compound, providing insights into its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide (CAS 474305-39-0)
- Key Difference : Replaces the 4-fluorobenzenesulfonamide with an acetamide group.
- Impact : The acetamide lacks the sulfonyl group’s strong electron-withdrawing effects, reducing hydrogen-bond acceptor capacity. This decreases binding affinity to targets like enzymes or receptors reliant on sulfonamide interactions .
- Molecular Weight : 294.37 g/mol (vs. 425.49 g/mol for the target compound), leading to lower logP and improved aqueous solubility .
[18F]ZW27 and [18F]ZW31 (Radiotracers for α-Synuclein)
- Key Differences :
- Benzoxazol-2-yl replaces benzothiazol-2-yl.
- Fluorine is positioned at the 4- or 2-position on the benzenesulfonamide.
- Impact: Benzoxazole’s oxygen atom (vs. 2-Fluoro substitution in [18F]ZW31 may enhance metabolic stability compared to 4-fluoro analogs due to steric shielding of the radiolabel .
HMN-154 (CAS 173528-92-2)
- Structure : Features a pyridinyl ethenyl group and 4-methoxybenzenesulfonamide.
- Key Differences :
Functional Group Modifications in Sulfonamide Derivatives
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Key Differences: Replaces sulfonamide with a thiazol-2-amine and introduces a dimethylamino benzylidene group.
N-Ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide
- Key Differences : Incorporates a trifluoromethyl group and indazole core.
- Impact : Trifluoromethyl enhances lipophilicity and metabolic stability, while the indazole moiety may confer selectivity for kinase targets .
Structural and Spectral Comparisons
Spectral Data
- IR Spectroscopy :
- NMR : The target’s aromatic protons (benzothiazole and fluorophenyl) would resonate downfield (δ 7.5–8.5 ppm), distinct from acetamide analogs (δ 2.1 ppm for CH₃CO) .
Tabulated Comparison of Key Properties
| Compound | Core Heterocycle | Sulfonamide Substituent | Molecular Weight (g/mol) | Notable Applications |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 4-Fluorophenyl | 425.49 | Potential anticancer/imaging |
| N-(4-[(E)-2-Benzothiazolylethenyl]phenyl)acetamide | Benzothiazole | Acetamide | 294.37 | Research (structural analog) |
| [18F]ZW27 | Benzoxazole | 4-Fluorophenyl | ~380 (estimated) | α-Synuclein PET imaging |
| HMN-154 | Pyridine | 4-Methoxyphenyl | 366.43 | Kinase inhibition (hypothetical) |
Biological Activity
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide, a compound belonging to the class of benzothiazole derivatives, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18F N2O2S |
| Molecular Weight | 406.52 g/mol |
| CAS Number | 478049-98-8 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Intermediate : The reaction of 2-aminobenzothiazole with 4-bromoacetophenone under basic conditions yields an intermediate.
- Knoevenagel Condensation : The intermediate undergoes a Knoevenagel condensation with sulfonamide derivatives to produce the final product.
- Optimization for Yield : Industrial methods may employ continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes, leading to cell death. Studies have demonstrated that this compound is effective against various bacterial strains, including resistant strains.
Anticancer Activity
This compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells through the activation of specific signaling pathways. Preclinical studies have indicated its efficacy in inhibiting tumor growth in various cancer models.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Case Studies
-
Antimicrobial Efficacy Study :
- In a study published in Journal of Antimicrobial Chemotherapy, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
- Cancer Cell Line Testing :
- Inflammation Model :
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
- Signaling Pathway Modulation : It influences apoptotic pathways in cancer cells, promoting programmed cell death.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential coupling and sulfonylation steps. For example:
Suzuki-Miyaura Coupling : To introduce the (E)-styryl-benzothiazole moiety, palladium-catalyzed cross-coupling between 2-(4-bromophenyl)-1,3-benzothiazole and a boronic acid/ester is performed under inert conditions .
Sulfonylation : Reacting the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonamide group.
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm the (E)-configuration of the ethenyl group (J coupling ~16 Hz) and aromatic substitution patterns .
- FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns .
- UV-Vis Spectroscopy : To study π→π* transitions in the conjugated benzothiazole-ethenyl system .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound, particularly disorder in the fluorobenzenesulfonamide moiety?
Methodological Answer:
X-ray crystallography may reveal disorder due to rotational flexibility of the sulfonamide group. Strategies include:
Multi-Component Refinement : Using SHELXL to model disorder with partial occupancy for alternative conformations .
Restraints and Constraints : Applying geometric restraints (e.g., bond distances/angles) to stabilize refinement.
Low-Temperature Data Collection : Reducing thermal motion to improve resolution (< 150 K) .
Hirshfeld Surface Analysis : To validate intermolecular interactions and packing efficiency .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for COX-2 inhibition?
Methodological Answer:
Analog Synthesis : Prepare derivatives with variations in:
- Fluorine substitution (e.g., para vs. meta positions).
- Benzothiazole substituents (e.g., electron-withdrawing groups) .
Enzyme Assays : Use in vitro COX-2 inhibition assays (e.g., ELISA-based prostaglandin E2 quantification at 20 μM concentration) .
Molecular Docking : Compare binding poses in COX-2 active sites (PDB: 1CX2) using AutoDock Vina or Schrödinger Suite .
Statistical Analysis : Apply QSAR models to correlate electronic (Hammett σ) or steric parameters with IC50 values .
Basic: What purification strategies are recommended to isolate high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate sulfonamide byproducts.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation .
- HPLC : For final purity assessment, employ reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How does the fluorobenzenesulfonamide group influence biological activity compared to non-fluorinated analogs?
Methodological Answer:
Electron-Withdrawing Effects : The para-fluorine increases sulfonamide acidity (pKa ~8–9), enhancing hydrogen bonding with COX-2 residues (e.g., Arg513) .
Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles in vivo .
Comparative Studies : Non-fluorinated analogs (e.g., 4-methylbenzenesulfonamide) show 20–30% lower COX-2 inhibition, highlighting fluorine’s role in potency .
Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?
Methodological Answer:
TD-DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model UV-Vis absorption spectra and excited-state transitions .
Solvatochromism Analysis : Correlate calculated dipole moments with solvent polarity (e.g., λmax shifts in DMSO vs. chloroform) .
Charge-Transfer Analysis : Map electron density differences (HOMO→LUMO) to identify intramolecular charge-transfer pathways .
Basic: How can researchers validate the (E)-configuration of the ethenyl linker experimentally?
Methodological Answer:
- 1H NMR Coupling Constants : A trans (E) coupling constant of J = 15–16 Hz for the ethenyl protons .
- NOESY NMR : Absence of nuclear Overhauser effect (NOE) between benzothiazole and adjacent phenyl protons confirms trans geometry .
- X-ray Crystallography : Direct visualization of the (E)-configuration in the crystal lattice .
Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies of this compound?
Methodological Answer:
Concentration Optimization : Dilute solutions (≤10⁻⁵ M) to minimize π-π stacking .
Additives : Use surfactants (e.g., CTAB) or cyclodextrins to disrupt aggregation .
Solvent Engineering : Employ polar aprotic solvents (e.g., DMF) to enhance solubility and reduce self-assembly .
Time-Resolved Fluorescence : Differentiate monomeric vs. aggregated species via lifetime decay analysis .
Advanced: How can researchers address low yields in the final sulfonylation step?
Methodological Answer:
Reagent Stoichiometry : Use 1.2 equivalents of 4-fluorobenzenesulfonyl chloride to drive the reaction .
Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to optimize quenching time .
Byproduct Removal : Wash with dilute HCl to eliminate unreacted sulfonyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
